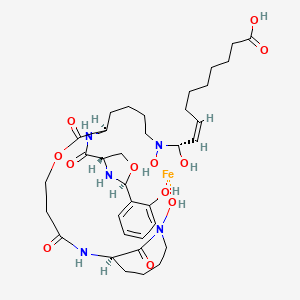

Carboxymycobactin T

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carboxymycobactin T is a siderophore produced by Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Siderophores are molecules that bind and transport iron, which is essential for bacterial growth and survival. This compound has a high affinity for ferric iron and plays a crucial role in the iron acquisition process of Mycobacterium tuberculosis, especially under iron-limiting conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of carboxymycobactin T involves the biosynthesis of mycobactin and carboxymycobactin siderophores by mycobactin synthases. These enzymes facilitate the assembly of the siderophore molecules through a series of enzymatic reactions. The process includes the incorporation of amino acids and hydroxy acids into a cyclic depsipeptide structure .

Industrial Production Methods: Industrial production of this compound is typically carried out through fermentation processes using genetically engineered strains of Mycobacterium tuberculosis. These strains are cultivated in iron-depleted media to induce the production of siderophores. The siderophores are then extracted and purified using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Carboxymycobactin T primarily undergoes complexation reactions with ferric iron. It can also participate in redox reactions where the ferric iron is reduced to ferrous iron. Additionally, this compound can undergo hydrolysis under acidic or basic conditions .

Common Reagents and Conditions:

Complexation: Ferric chloride or ferric sulfate in aqueous solution.

Redox Reactions: Reducing agents such as ascorbic acid or dithionite.

Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide).

Major Products:

Complexation: Ferri-carboxymycobactin complex.

Redox Reactions: Ferrous iron and the corresponding reduced form of carboxymycobactin.

Hydrolysis: Decomposed products of carboxymycobactin.

Aplicaciones Científicas De Investigación

Carboxymycobactin T has several scientific research applications:

Chemistry: Used as a model compound to study siderophore-mediated iron acquisition and transport mechanisms.

Biology: Investigated for its role in the survival and virulence of Mycobacterium tuberculosis.

Medicine: Explored as a potential target for developing new anti-tuberculosis drugs by inhibiting its biosynthesis or function.

Industry: Utilized in the development of biosensors for detecting iron levels in various environments.

Mecanismo De Acción

Carboxymycobactin T exerts its effects by binding ferric iron with high affinity and transporting it into the bacterial cell. The siderophore binds to ferric iron in the extracellular environment and forms a ferri-carboxymycobactin complex. This complex is then recognized and transported into the cell by specific receptors such as HupB. Once inside the cell, the ferric iron is released and utilized for various metabolic processes .

Comparación Con Compuestos Similares

- Mycobactin T

- Ferrichrome

- Enterobactin

- Pyoverdine

Propiedades

Fórmula molecular |

C35H53FeN5O12 |

|---|---|

Peso molecular |

791.7 g/mol |

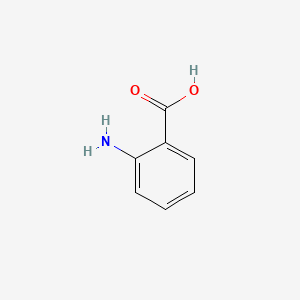

Nombre IUPAC |

(Z,10S)-10-hydroxy-10-[hydroxy-[(5R)-6-[3-[[(3R)-1-hydroxy-2-oxoazepan-3-yl]amino]-3-oxopropoxy]-5-[[(2S,4S)-2-(2-hydroxyphenyl)-1,3-oxazolidine-4-carbonyl]amino]-6-oxohexyl]amino]dec-8-enoic acid;iron |

InChI |

InChI=1S/C35H53N5O12.Fe/c41-28-16-8-7-13-24(28)33-38-27(23-52-33)32(46)37-26(35(48)51-22-19-29(42)36-25-14-9-12-21-40(50)34(25)47)15-10-11-20-39(49)30(43)17-5-3-1-2-4-6-18-31(44)45;/h5,7-8,13,16-17,25-27,30,33,38,41,43,49-50H,1-4,6,9-12,14-15,18-23H2,(H,36,42)(H,37,46)(H,44,45);/b17-5-;/t25-,26-,27+,30+,33+;/m1./s1 |

Clave InChI |

RIRVLMVQOVSMLJ-QMDLAEJKSA-N |

SMILES isomérico |

C1CCN(C(=O)[C@@H](C1)NC(=O)CCOC(=O)[C@@H](CCCCN([C@H](/C=C\CCCCCCC(=O)O)O)O)NC(=O)[C@@H]2CO[C@H](N2)C3=CC=CC=C3O)O.[Fe] |

SMILES canónico |

C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCN(C(C=CCCCCCCC(=O)O)O)O)NC(=O)C2COC(N2)C3=CC=CC=C3O)O.[Fe] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride](/img/structure/B10759489.png)

![3,4-Dihydro-4-hydroxy-2-(2-thienymethyl)-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10759494.png)

![2-[2-oxo-1-[(2-thiophen-2-ylacetyl)amino]ethyl]-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B10759498.png)

![(3S,4S,5R)-4-hydroxy-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one](/img/structure/B10759520.png)

![Pinacol[[2-amino-alpha-(1-carboxy-1-methylethoxyimino)-4-thiazoleacetyl]amino]methaneboronate](/img/structure/B10759536.png)

![1,3,4,9-Tetrahydro-2-(hydroxybenzoyl)-9-[(4-hydroxyphenyl)methyl]-6-methoxy-2H-pyrido[3,4-B]indole](/img/structure/B10759550.png)

![2-[3-({Methyl[1-(2-naphthoyl)piperidin-4-YL]amino}carbonyl)-2-naphthyl]-1-(1-naphthyl)-2-oxoethylphosphonic acid](/img/structure/B10759557.png)

![[2-Amino-6-(2,6-difluoro-benzoyl)-imidazo[1,2-A]pyridin-3-YL]-phenyl-methanone](/img/structure/B10759560.png)

![4-Sulfonamide-[4-(thiomethylaminobutane)]benzamide](/img/structure/B10759564.png)

![1-[3-(4-bromophenoxy)propoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B10759576.png)